molecular formula C19H19FN2O2S B12762476 4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane CAS No. 1456878-22-0

4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane

Cat. No.: B12762476
CAS No.: 1456878-22-0
M. Wt: 358.4 g/mol
InChI Key: JIGWWGDIEUWCOR-UHFFFAOYSA-N
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Description

4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(322)nonane is a complex organic compound with a unique structure that includes a fluorinated dibenzothiophene moiety and a diazabicyclo nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a series of reactions involving the cyclization of biphenyl derivatives with sulfur sources.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Oxidation: The dibenzothiophene is oxidized to its dioxide form using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Formation of the Diazabicyclo Nonane Ring: The final step involves the formation of the diazabicyclo nonane ring through a cyclization reaction, often using amine precursors and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorinated dibenzothiophene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of reduced thiophene compounds.

Scientific Research Applications

4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated dibenzothiophene moiety may enhance binding affinity through halogen bonding, while the diazabicyclo nonane ring provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Chloro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane: Similar structure with a chlorine atom instead of fluorine.

    4-(6-Bromo-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs. These properties can enhance its performance in various applications, making it a compound of significant interest in scientific research.

Properties

CAS No.

1456878-22-0

Molecular Formula

C19H19FN2O2S

Molecular Weight

358.4 g/mol

IUPAC Name

3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-6-fluorodibenzothiophene 5,5-dioxide

InChI

InChI=1S/C19H19FN2O2S/c20-17-3-1-2-16-15-5-4-14(12-18(15)25(23,24)19(16)17)22-11-10-21-8-6-13(22)7-9-21/h1-5,12-13H,6-11H2

InChI Key

JIGWWGDIEUWCOR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)F

Origin of Product

United States

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